molecular formula C19H13Cl3N2O4S B11308370 4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11308370
M. Wt: 471.7 g/mol
InChI Key: ARSLSLWRLVCWPC-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methylphenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors such as 2-chloropyrimidine with suitable reagents under controlled conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride.

    Chlorination: The chlorination of the aromatic rings can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with 4-chloro-3-methylphenol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control.

    Purification steps: Such as recrystallization or chromatography to obtain the desired purity.

    Quality control: To ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: Due to the presence of chloro groups, it can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Chlorinating agents: Thionyl chloride, phosphorus pentachloride.

    Sulfonylation reagents: Methanesulfonyl chloride.

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Substituted derivatives: Formed through substitution reactions.

    Oxidized or reduced forms: Depending on the reaction conditions.

    Hydrolyzed products: Carboxylic acids from ester hydrolysis.

Scientific Research Applications

4-Chloro-3-methylphenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylphenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound may:

    Inhibit enzymes: By binding to the active sites and blocking their activity.

    Modulate signaling pathways: Affecting cellular processes such as proliferation and apoptosis.

    Interact with receptors: Leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Shares the chloro and methyl groups but lacks the pyrimidine and sulfonyl functionalities.

    5-Chloro-2-methoxypyrimidine: Contains the pyrimidine core but differs in the substituents.

    4-Chlorophenyl methanesulfonate: Similar sulfonyl group but different overall structure.

Properties

Molecular Formula

C19H13Cl3N2O4S

Molecular Weight

471.7 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C19H13Cl3N2O4S/c1-11-8-14(6-7-15(11)21)28-18(25)17-16(22)9-23-19(24-17)29(26,27)10-12-2-4-13(20)5-3-12/h2-9H,10H2,1H3

InChI Key

ARSLSLWRLVCWPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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